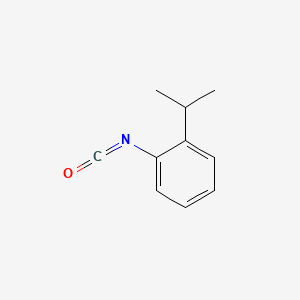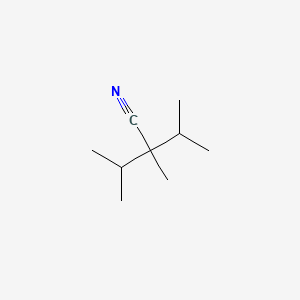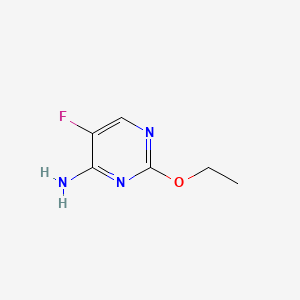
4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine" is a chemical entity that appears to be related to various research areas, including the synthesis of heterocyclic compounds, derivatization of carboxylic acids, and the study of nonsteroidal antiandrogens. It is structurally related to morpholine and contains a sulfonyl group attached to a bromo-trifluoromethyl-substituted phenyl ring. This structure suggests potential reactivity and utility in various chemical transformations and biological activities.
Synthesis Analysis
The synthesis of related morpholine derivatives has been explored in several studies. For instance, bromoethylsulfonium salt has been used as an annulation agent to synthesize morpholine derivatives, indicating that similar strategies could potentially be applied to synthesize the compound . Additionally, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, involves the substitution of morpholine on a difluoro-nitrobenzene followed by nitro group reduction, which could provide insights into the synthetic pathways for related compounds .
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations have been conducted on related compounds to determine molecular structural parameters and vibrational frequencies . Such studies are crucial for understanding the physical and chemical properties of the compound and can aid in predicting its reactivity. Single crystal X-ray diffraction studies have also been used to confirm the structure of related morpholine derivatives .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, such as the reaction of p-bromophenyl vinyl sulphone with morpholine enamines . These studies provide a foundation for understanding how the "4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine" might behave in various chemical contexts and what types of reactions it might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Additionally, the antimicrobial properties of morpholine derivatives have been investigated, suggesting potential biological activities for the compound . The modulation of antibiotic activity against multidrug-resistant strains by related compounds has also been studied, which could be relevant for the compound's potential use in medical applications .
Safety and Hazards
properties
IUPAC Name |
4-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3S/c12-9-5-8(11(13,14)15)6-10(7-9)20(17,18)16-1-3-19-4-2-16/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASKMNWLZKWFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650514 |
Source


|
| Record name | 4-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951884-77-8 |
Source


|
| Record name | 4-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

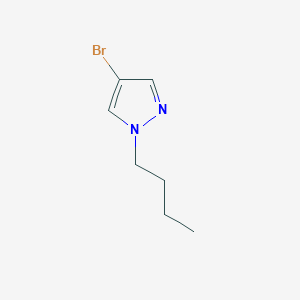
![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)


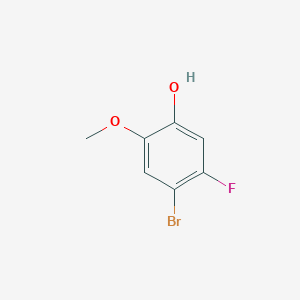

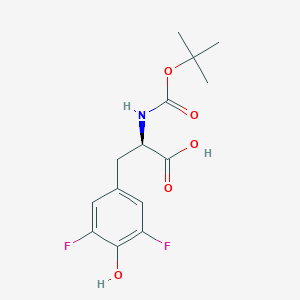


![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)
